molecular formula C14H21NO2 B430316 N-(4-methoxybenzyl)-2-methylpentanamide

N-(4-methoxybenzyl)-2-methylpentanamide

Cat. No.: B430316
M. Wt: 235.32g/mol
InChI Key: HYFRYIZBLORNAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Methoxybenzyl)-2-methylpentanamide is a synthetic amide derivative characterized by a 4-methoxybenzyl group attached to a branched pentanamide backbone. These compounds often serve as intermediates in drug discovery or as tools for studying enzyme inhibition, anthelmintic activity, and catalytic processes .

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-methylpentanamide

InChI

InChI=1S/C14H21NO2/c1-4-5-11(2)14(16)15-10-12-6-8-13(17-3)9-7-12/h6-9,11H,4-5,10H2,1-3H3,(H,15,16)

InChI Key

HYFRYIZBLORNAY-UHFFFAOYSA-N

SMILES

CCCC(C)C(=O)NCC1=CC=C(C=C1)OC

Canonical SMILES

CCCC(C)C(=O)NCC1=CC=C(C=C1)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmacological Activity: Anthelmintic and Enzyme Inhibition

  • N-(4-Methoxyphenyl)Pentanamide (Simplified Albendazole Derivative): This compound, a close analog with a methoxyphenyl group instead of methoxybenzyl, demonstrated potent anthelmintic activity and favorable pharmacokinetic properties.
  • N-(4-Methoxybenzyl)-N-(4-Phenylbutan-2-yloxy)-2-Diazoacetamide: Synthesized via Rh(II)-catalyzed C-H insertion, this compound shares the 4-methoxybenzyl motif. The target compound’s simpler structure (lacking diazo or phenylbutan-2-yloxy groups) may prioritize stability over reactivity .
  • N-(4-(N-(4-Methoxybenzyl)Sulfamoyl)Phenyl)Acetamide :
    A secondary sulfonamide with IDO1 inhibitory activity (IC50: 5.88 mM in HeLa cells). The 4-methoxybenzyl group here contributes to binding affinity, highlighting the substituent’s role in enzyme inhibition. The target compound’s amide backbone could offer similar interactions but lacks the sulfonamide moiety critical for IDO1 inhibition .

Table 1: Pharmacological Comparison
Compound Key Structural Features Activity/Application Reference
N-(4-Methoxybenzyl)-2-Methylpentanamide Branched pentanamide, 4-methoxybenzyl Hypothesized anthelmintic/drug-like -
N-(4-Methoxyphenyl)Pentanamide Linear pentanamide, 4-methoxyphenyl Anthelmintic (Albendazole derivative)
N-(4-Methoxybenzyl)-Sulfamoyl Acetamide Sulfonamide, 4-methoxybenzyl IDO1 inhibition (IC50: 5.88 mM)

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